Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 439614-63-8
VCID: VC17353942
InChI: InChI=1S/C17H12ClNO2/c1-21-17(20)15-10-11-6-2-3-7-12(11)16(19-15)13-8-4-5-9-14(13)18/h2-10H,1H3
SMILES:
Molecular Formula: C17H12ClNO2
Molecular Weight: 297.7 g/mol

Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate

CAS No.: 439614-63-8

Cat. No.: VC17353942

Molecular Formula: C17H12ClNO2

Molecular Weight: 297.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate - 439614-63-8

Specification

CAS No. 439614-63-8
Molecular Formula C17H12ClNO2
Molecular Weight 297.7 g/mol
IUPAC Name methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate
Standard InChI InChI=1S/C17H12ClNO2/c1-21-17(20)15-10-11-6-2-3-7-12(11)16(19-15)13-8-4-5-9-14(13)18/h2-10H,1H3
Standard InChI Key YNYMZUZUMNHGNF-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate features a fused bicyclic isoquinoline system substituted with a 2-chlorophenyl group at position 1 and a methyl ester at position 3 (Figure 1). The chlorine atom introduces electronic effects that influence reactivity and binding interactions, while the ester group enhances solubility and serves as a modifiable handle for derivatization.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.439614-63-8
Molecular FormulaC17H12ClNO2\text{C}_{17}\text{H}_{12}\text{ClNO}_2
Molecular Weight297.7 g/mol
IUPAC NameMethyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate
Predicted Boiling Point511.7±45.0 °C
Density1.179±0.06 g/cm³
SolubilitySoluble in DMSO, ethanol

Synthesis and Manufacturing

Table 2: Comparative Synthesis Strategies

MethodKey ReagentsYieldSafety ProfileSource
Palladium CatalysisPd(0), CO, amines10–55%High (no PCl₃)
Classical CyclizationPCl₃, n-BuLi30–70%Low (toxic reagents)

The palladium-based approach offers regioselectivity and scalability, critical for pharmaceutical applications .

Biological Activities and Mechanisms

Peripheral Benzodiazepine Receptor (PBR/TSPO) Interactions

Isoquinoline carboxamides, such as PK11195 (85532-75-8), exhibit high affinity for the translocator protein (TSPO), a biomarker for neuroinflammation and cancer . While Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate lacks direct binding data, its structural homology suggests potential TSPO modulation. PK11195’s antagonism of TSPO enhances chemosensitivity in cancer cells by inhibiting P-glycoprotein efflux , a mechanism that could extend to ester derivatives.

Applications in Medicinal Chemistry

Prodrug Development

The methyl ester moiety serves as a prodrug strategy, enabling hydrolysis to the active carboxylic acid in vivo. This approach is exemplified by ACE inhibitors and could improve the bioavailability of isoquinoline-based therapeutics.

Radiolabeling for Imaging

The synthesis of carbon-11-labeled PK11195 analogs highlights the potential of Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate as a positron emission tomography (PET) tracer. Substituting the methyl ester with 11C^{11}\text{C}-methyl groups could enable real-time imaging of TSPO expression in tumors .

Research Gaps and Future Directions

Priority Areas for Study

  • Binding Assays: Quantify affinity for TSPO, kinases, and DNA using surface plasmon resonance (SPR).

  • In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in xenograft models.

  • Synthetic Optimization: Improve carbonylation yields via ligand design (e.g., Xantphos) .

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